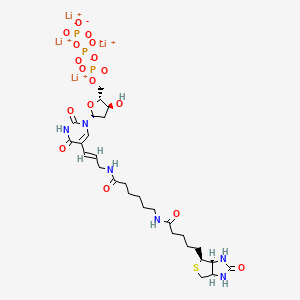
BIo-11-dUTP tetralithium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BIo-11-dUTP tetralithium salt: is a compound widely used in molecular biology for non-radioactive DNA labeling. It is a modified nucleotide, specifically a biotinylated derivative of deoxyuridine triphosphate (dUTP). The “11” in its name refers to the number of carbon atoms in the linker between the dUTP and biotin, which enhances the interaction between biotin and avidin or streptavidin .
Mécanisme D'action
Target of Action
BIo-11-dUTP tetralithium salt is primarily targeted towards DNA . It is used for non-radioactive DNA labeling . The compound can be incorporated into DNA using various enzymes such as Reverse Transcriptase, Taq DNA Polymerase, and Klenow Fragment .
Mode of Action
The compound interacts with its target (DNA) by being enzymatically incorporated into the DNA structure during processes like nick translation, random priming, 3’-end terminal labeling, or in the process of PCR . The “11” in BIo-11-dUTP refers to the number of carbon atoms in the backbone of the linker between dUTP and biotin . The longer the linker, the more effective the interaction of biotin with avidin occurs .
Biochemical Pathways
this compound is involved in the biochemical pathway of DNA labeling . It is incorporated into the DNA structure, allowing the labeled DNA to be detected using colorimetric and fluorimetric methods .
Pharmacokinetics
It is known that the compound is supplied as a 1 mm aqueous solution .
Result of Action
The result of the action of this compound is the non-radioactive labeling of DNA . This allows for the detection and study of specific DNA sequences in research applications .
Action Environment
The action of this compound is influenced by the conditions of the biochemical environment. For instance, the pH of the solution in which the compound is dissolved can affect its stability and efficacy . The compound is typically stored at -20°C and is supplied in a storage buffer of 10 mM TrisHCl, pH 7.5, 1 mM EDTA .
Analyse Biochimique
Biochemical Properties
BIo-11-dUTP Tetralithium Salt interacts with various enzymes and proteins during the process of DNA labeling. It can be used with all common polymerases . The “11” in its name refers to the number of carbon atoms in the backbone of the linker between dUTP and biotin . The longer the linker, the more effective the interaction of biotin with avidin occurs .
Subcellular Localization
Therefore, it is always important to refer to the original research articles and product datasheets for the most accurate and up-to-date information .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of BIo-11-dUTP tetralithium salt involves the chemical modification of deoxyuridine triphosphate (dUTP) to introduce a biotin moiety. The process typically includes the following steps:
Activation of dUTP: The dUTP is activated using a suitable reagent, such as carbodiimide, to form an intermediate.
Coupling Reaction: The activated dUTP is then reacted with a biotin derivative that contains an appropriate linker. The reaction is carried out under controlled conditions to ensure the efficient coupling of biotin to the dUTP.
Purification: The resulting biotinylated dUTP is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired product with high purity
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of dUTP and biotin derivatives are used to carry out the coupling reaction in industrial reactors.
Purification: The product is purified using industrial-scale chromatography techniques to ensure high purity and yield.
Quality Control: The final product undergoes rigorous quality control tests, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and HPLC analysis, to confirm its identity and purity
Analyse Des Réactions Chimiques
Types of Reactions: BIo-11-dUTP tetralithium salt primarily undergoes substitution reactions during its incorporation into DNA. It can be enzymatically incorporated into DNA in place of thymidine triphosphate (TTP) by various DNA polymerases.
Common Reagents and Conditions:
Enzymes: DNA polymerases such as Taq DNA polymerase, Klenow fragment, and reverse transcriptase are commonly used to incorporate BIo-11-dUTP into DNA.
Reaction Conditions: The incorporation reactions are typically carried out in buffered solutions containing magnesium ions, which are essential for the activity of DNA polymerases. .
Major Products: The major product formed from these reactions is biotin-labeled DNA, which can be detected using colorimetric or fluorimetric methods due to the strong interaction between biotin and avidin or streptavidin .
Applications De Recherche Scientifique
BIo-11-dUTP tetralithium salt has a wide range of applications in scientific research, including:
DNA Labeling: It is used for non-radioactive labeling of DNA in various molecular biology techniques, such as nick translation, random priming, and polymerase chain reaction (PCR).
cDNA Synthesis: It is incorporated into complementary DNA (cDNA) during reverse transcription reactions, allowing for the detection and quantification of specific RNA sequences.
Primer Extension Reactions: It is used in primer extension assays to study DNA-protein interactions and DNA replication mechanisms.
In Situ Hybridization: It is employed in in situ hybridization techniques to detect specific nucleic acid sequences within cells and tissues.
Comparaison Avec Des Composés Similaires
Biotin-16-dUTP: Another biotinylated dUTP derivative with a longer linker (16 carbon atoms) between the dUTP and biotin.
Digoxigenin-11-dUTP: A digoxigenin-labeled dUTP used for non-radioactive DNA labeling.
Fluorescein-12-dUTP: A fluorescein-labeled dUTP used for fluorescent labeling of DNA.
Uniqueness of BIo-11-dUTP Tetralithium Salt: The unique feature of this compound is the optimal length of the linker (11 carbon atoms) between the dUTP and biotin. This length provides an effective interaction between biotin and avidin or streptavidin, making it suitable for a wide range of applications in DNA labeling and detection .
Propriétés
IUPAC Name |
tetralithium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45N6O17P3S.4Li/c35-19-13-24(49-20(19)15-48-53(44,45)51-54(46,47)50-52(41,42)43)34-14-17(26(38)33-28(34)40)7-6-12-30-22(36)9-2-1-5-11-29-23(37)10-4-3-8-21-25-18(16-55-21)31-27(39)32-25;;;;/h6-7,14,18-21,24-25,35H,1-5,8-13,15-16H2,(H,29,37)(H,30,36)(H,44,45)(H,46,47)(H2,31,32,39)(H,33,38,40)(H2,41,42,43);;;;/q;4*+1/p-4/b7-6+;;;;/t18-,19-,20+,21-,24+,25-;;;;/m0..../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILWLQSTMVVCQV-MAKHBLPBSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41Li4N6O17P3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
886.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-3,4-dihydro-5H-imidazo[2,1-i]purine-5-thione](/img/structure/B565995.png)







![2-[5-(Methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridin-3-yl]-4-methyl-4-propan-2-yl-1H-imidazol-5-one](/img/structure/B566012.png)



